molecular formula C30H50O6 B8773068 Protoaescigenin CAS No. 13844-22-9

Protoaescigenin

Cat. No.: B8773068
CAS No.: 13844-22-9
M. Wt: 506.7 g/mol
InChI Key: VKJLHZZPVLQJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theasapogenol A is a triterpenoid.
Protoaescigenin is a natural product found in Camellia sasanqua and Camellia oleifera with data available.

Scientific Research Applications

Pharmacological Properties

Protoaescigenin exhibits several pharmacological activities, making it a valuable compound in medical research. The primary applications include:

  • Anti-inflammatory Effects : this compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. Studies indicate that it decreases the levels of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) in various cell types, suggesting its potential use in treating inflammatory conditions such as arthritis .
  • Vasoprotective Activity : The compound demonstrates vasoprotective effects, particularly in chronic venous insufficiency. It has been reported to improve vascular function and reduce edema by enhancing endothelial cell function and promoting vasodilation .
  • Anticancer Potential : this compound has shown promise in preclinical studies for its anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines, including those from breast, lung, and colon cancers. Mechanistic studies reveal that it induces apoptosis and cell cycle arrest in cancer cells, highlighting its potential as a therapeutic agent against malignancies .

Case Studies and Research Findings

A variety of studies have elucidated the applications of this compound:

StudyObjectiveFindings
Anti-inflammatory effectsReduced COX-2 and iNOS expression in synovial cells from arthritic models.
Anticancer activityInduced apoptosis in HT29 colon cancer cells by blocking cell cycle progression at G1-S phase.
Vasoprotective effectsImproved endothelial function in models of chronic venous insufficiency.

Properties

CAS No.

13844-22-9

Molecular Formula

C30H50O6

Molecular Weight

506.7 g/mol

IUPAC Name

4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol

InChI

InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3

InChI Key

VKJLHZZPVLQJKG-UHFFFAOYSA-N

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C

melting_point

301 - 303 °C

physical_description

Solid

Origin of Product

United States

Synthesis routes and methods

Procedure details

In Justus Liebigs Annalen der Chemie 1963, 669, 183-188 Kuhn R. and Loew I. described the hydrolysis of escin in the solution of 4 N hydrochloric acid in ethanol, the separation of the intermediate, and its subsequent hydrolysis under basic conditions with potassium hydroxide in methanol. The hydrolysis products were separated by chromatography on silica gel, yielding protoescigenin and escigenin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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